Boc-Phe-(Alloc)Lys-PAB-PNP
Description
Context of Peptide Linkers in Targeted Therapeutic Modalities
Targeted drug delivery aims to maximize the therapeutic efficacy of a drug while minimizing its side effects on healthy tissues. This is often achieved by conjugating a potent drug to a carrier molecule that can selectively recognize and bind to target cells. Peptide linkers, which are short sequences of amino acids, are crucial components in these systems. creative-biogene.com They serve as the connection between the targeting vehicle and the therapeutic agent.
The design of a peptide linker is critical as it influences the stability, solubility, and pharmacokinetic properties of the entire conjugate. creative-biogene.com An ideal linker must be stable enough to remain intact while the conjugate circulates in the bloodstream, preventing premature drug release that could harm healthy cells. However, upon reaching the target site, such as a tumor microenvironment, the linker must be efficiently cleaved to release the active drug. This cleavage is often triggered by specific conditions within the target cells, such as the presence of certain enzymes. creative-biogene.commdpi.com
Peptide linkers are particularly valuable in oncology because they can be designed to be sensitive to proteases, like cathepsins, which are often overexpressed in tumor cells. creative-biogene.comnih.gov This enzyme-specific cleavage ensures that the potent cytotoxic drug is released precisely where it is needed, enhancing its therapeutic effect and reducing systemic toxicity. creative-biogene.com Commonly used dipeptide linkers in this context include valine-citrulline (Val-Cit), phenylalanine-lysine (Phe-Lys), and valine-alanine (Val-Ala). creative-biogene.com
Significance of Boc-Phe-(Alloc)Lys-PAB-PNP within Antibody-Drug Conjugate (ADC) Frameworks
The structure of this compound is meticulously designed for its role in ADC construction. Let's break down its components:
Boc (tert-Butoxycarbonyl): This is a protecting group for the N-terminus of the phenylalanine (Phe) amino acid. highfine.com Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the amino group. The Boc group is stable under certain conditions but can be easily removed with acid when needed. highfine.com
Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence is a key element for enzymatic cleavage. The Phe-Lys bond can be recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells. creative-biogene.comnih.gov This ensures that the drug is released after the ADC has been internalized by the target cell.
Alloc (Allyloxycarbonyl): This is another protecting group, in this case, for the side chain (epsilon-amino group) of the lysine (B10760008) (Lys) residue. highfine.comthaiscience.info The Alloc group is notably stable to both acidic and basic conditions, providing orthogonal protection to the Boc group. highfine.comthaiscience.info It can be selectively removed using palladium catalysts, allowing for specific modifications at the lysine side chain if required. highfine.comthaiscience.infoacs.org Recent advancements have also explored metal-free methods for Alloc removal. acs.orgacs.org
PAB (p-Aminobenzyl Alcohol): This acts as a self-immolative spacer. sigutlabs.comadcreview.comacs.org Once the Phe-Lys peptide bond is cleaved by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached drug in its unmodified, active form. nih.govsigutlabs.comiris-biotech.de This self-immolative feature is crucial for the efficient release of the payload. sigutlabs.com
PNP (p-Nitrophenyl Carbonate): The p-nitrophenyl carbonate group is a highly reactive "activated" carbonate. researchgate.netmdpi.comresearchgate.net It serves as a convenient chemical handle for attaching the linker to the cytotoxic drug. iris-biotech.de The electron-withdrawing nitro group makes the carbonate an excellent leaving group, facilitating the reaction with a nucleophilic group (like an amine or hydroxyl) on the drug molecule to form a stable carbamate (B1207046) linkage. iris-biotech.demdpi.com
In essence, this compound is a sophisticated chemical tool that provides a stable yet cleavable linkage for ADCs. Its multi-component structure allows for controlled synthesis and specific, targeted drug release, highlighting its importance in the development of next-generation cancer therapies.
Table 1: Key Components of this compound and Their Functions
| Component | Full Name | Function |
|---|---|---|
| Boc | tert-Butoxycarbonyl | N-terminal protecting group for Phenylalanine highfine.com |
| Phe-Lys | Phenylalanine-Lysine | Dipeptide sequence for enzymatic cleavage by cathepsins creative-biogene.comnih.gov |
| Alloc | Allyloxycarbonyl | Orthogonal protecting group for the Lysine side chain highfine.comthaiscience.info |
| PAB | p-Aminobenzyl Alcohol | Self-immolative spacer for drug release sigutlabs.comadcreview.comacs.org |
| PNP | p-Nitrophenyl Carbonate | Activated group for conjugation to the drug payload iris-biotech.deresearchgate.net |
Table 2: Chemical Information for this compound
| Property | Value |
|---|---|
| CAS Number | 1160844-44-9 xcessbio.compharmaffiliates.com |
| Molecular Formula | C38H45N5O11 xcessbio.com |
| Molecular Weight | 747.79 g/mol xcessbio.com |
Structure
2D Structure
Properties
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45N5O11/c1-5-23-51-35(46)40-22-10-9-13-32(33(39)44)42(34(45)31(24-26-11-7-6-8-12-26)41-36(47)54-38(2,3)4)28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H2,39,44)(H,40,46)(H,41,47)/t31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWAEVQMHYNGJL-ACHIHNKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Architectural Deconstruction and Synthetic Principles of Boc Phe Alloc Lys Pab Pnp
Design Rationale of the Boc-Phe-(Alloc)Lys-PAB-PNP Chemical Architecture
Role of the Boc (tert-Butyloxycarbonyl) Moiety in Peptide Synthesis
The tert-Butyloxycarbonyl (Boc) group is a widely utilized N-terminal protecting group in peptide synthesis. creative-peptides.com Its primary function is to temporarily block the amino group of an amino acid, in this case, phenylalanine (Phe), to prevent unwanted side reactions during the step-by-step assembly of a peptide chain. thermofisher.comamericanpeptidesociety.org The Boc group is characterized by its stability under a variety of reaction conditions, yet it can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). americanpeptidesociety.orglibretexts.org This selective removal allows for the sequential addition of the next amino acid in the chain, ensuring the correct peptide sequence is synthesized. creative-peptides.com The use of Boc chemistry is particularly advantageous in the synthesis of complex or non-natural peptides. thermofisher.com
Key Characteristics of the Boc Protecting Group:
| Feature | Description |
|---|---|
| Protection | Shields the N-terminal amino group of an amino acid. thermofisher.com |
| Stability | Stable under basic and nucleophilic conditions. |
| Cleavage | Removed by treatment with moderate acids like TFA. americanpeptidesociety.orglibretexts.org |
| Application | Widely used in both solid-phase and solution-phase peptide synthesis. |
Contribution of the p-Aminobenzyl Carbamate (B1207046) (PAB) Self-Immolative Spacer to Payload Release
The p-Aminobenzyl carbamate (PAB) moiety is a self-immolative spacer. creative-biolabs.comunirioja.es Following the enzymatic cleavage of the Phe-Lys dipeptide, a free amine is exposed on the PAB unit. This triggers a spontaneous, intramolecular 1,6-elimination reaction. mdpi.comrsc.org This electronic cascade results in the fragmentation of the spacer, releasing carbon dioxide, an aza-quinone methide, and, crucially, the attached payload in its active form. mdpi.com The self-immolative nature of the PAB spacer is critical because it ensures that once the enzymatic trigger occurs, the subsequent release of the drug is rapid and does not require any further biological or chemical intervention. researchgate.netacs.org
Utility of the p-Nitrophenol (PNP) Activated Ester for Conjugation Reactions
The p-Nitrophenol (PNP) group at the terminus of the molecule functions as an activated ester. thieme-connect.com Activated esters are used to facilitate the formation of amide bonds under mild conditions, typically by reacting with a primary amine on a payload molecule. nih.govrsc.org The PNP group is a good leaving group, making the carbonyl carbon to which it is attached highly susceptible to nucleophilic attack. beilstein-journals.org While sometimes less reactive than other activated esters like N-hydroxysuccinimidyl (NHS) esters, PNP esters often exhibit greater hydrolytic stability, which can be advantageous in certain conjugation procedures. thieme-connect.com This terminal reactivity allows for the efficient coupling of the entire linker-dipeptide construct to a therapeutic agent, completing the synthesis of the drug-linker complex before its final conjugation to an antibody.
Chemical Synthesis Methodologies for this compound and Analogs
The synthesis of this compound and similar linker-payload systems is a multi-step process that can be carried out using either solution-phase or solid-phase synthesis techniques. figshare.comnih.govacs.org
In a typical solution-phase approach, the synthesis would begin with the protection of the individual amino acids, Phenylalanine and Lysine (B10760008), with the Boc and Alloc groups, respectively. The protected amino acids are then sequentially coupled, often using standard peptide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to form the dipeptide Boc-Phe-(Alloc)Lys-OH.
This dipeptide is then coupled to the p-aminobenzyl alcohol (PABA) spacer. The hydroxyl group of the PABA is subsequently activated, often by reaction with p-nitrophenyl chloroformate, to install the PNP activated ester. This final step yields the complete this compound molecule.
Alternatively, solid-phase peptide synthesis (SPPS) offers a more streamlined approach, particularly for longer peptide chains or for creating libraries of related compounds. figshare.com In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is built up step-by-step through cycles of deprotection and coupling. While the core dipeptide could be assembled on a resin, the subsequent attachment of the PAB-PNP moiety and cleavage from the resin would require careful planning of the synthetic route and choice of resin and protecting groups to ensure compatibility. Recent advancements, such as late-stage desulfurization, are being explored to make the solid-phase synthesis of such linkers more efficient and scalable. figshare.comnih.govacs.org
Peptide Synthesis Strategies for the Phe-Lys Component
The synthesis of the Phenylalanine-Lysine (Phe-Lys) dipeptide core is a critical step that can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. publish.csiro.auacs.org
Solution-Phase Synthesis: This traditional approach involves the stepwise coupling of protected amino acids in a suitable organic solvent. publish.csiro.aunih.gov For the synthesis of the Phe-Lys component, this would typically involve reacting N-terminally protected Phenylalanine (e.g., Boc-Phe-OH) with a Lysine derivative where the side-chain amino group is protected (e.g., H-Lys(Alloc)-OR, where R is a C-terminal protecting group). nih.govrsc.org The coupling reaction is facilitated by a coupling agent to activate the carboxylic acid of the Boc-Phe-OH. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. nih.govnih.gov More advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed for their high efficiency and lower risk of side reactions. nih.govpeptide.com
Solid-Phase Peptide Synthesis (SPPS): SPPS offers a more streamlined approach where the peptide is assembled on a solid resin support. sigmaaldrich.com In this strategy, the C-terminal amino acid, in this case, Lysine, would first be anchored to the resin. The side-chain amino group of Lysine would be protected with the Alloc group, while the α-amino group would have a temporary protecting group like Fmoc (9-fluorenylmethyloxycarbonyl). sigmaaldrich.comopenaccesspub.org The synthesis would proceed with the deprotection of the Fmoc group, followed by the coupling of Boc-Phe-OH. axispharm.com The use of excess reagents can drive the coupling reaction to completion, and purification is simplified by washing the resin to remove unreacted materials.
A key challenge in dipeptide synthesis is the prevention of side reactions, such as the formation of diketopiperazines, and ensuring the preservation of stereochemistry. publish.csiro.au The choice of protecting groups and coupling reagents plays a pivotal role in mitigating these issues. publish.csiro.aupeptide.com
Coupling Reactions for PAB and PNP Integration
The integration of the para-aminobenzyl alcohol (PAB) spacer and the para-nitrophenyl (B135317) (PNP) carbonate are crucial steps that functionalize the dipeptide for its role as a linker.
The PAB moiety is typically introduced by forming an amide bond between the C-terminus of the dipeptide and the amino group of para-aminobenzyl alcohol. In the synthesis of similar linkers, such as the Val-Cit-PAB linker, coupling reagents like HATU have been successfully used to facilitate this reaction. nih.govresearchgate.net For the synthesis of this compound, the Boc-Phe-(Alloc)Lys-OH dipeptide would be reacted with para-aminobenzyl alcohol in the presence of a suitable coupling agent. google.com
Once the PAB spacer is attached, its hydroxyl group is activated to facilitate the conjugation of a drug molecule. This activation is commonly achieved by reacting the hydroxyl group with para-nitrophenyl chloroformate (PNP-Cl). google.com This reaction, typically carried out in the presence of a base like pyridine, results in the formation of a highly reactive para-nitrophenyl carbonate. google.comkpi.ua The PNP group is an excellent leaving group, making the carbonate susceptible to nucleophilic attack by a hydroxyl or amino group on a drug molecule, thus forming a stable carbamate linkage.
Advanced Protecting Group Chemistry in Multi-Step Synthesis
The successful synthesis of a complex molecule like this compound hinges on an effective protecting group strategy. The use of orthogonal protecting groups, which can be removed under different conditions without affecting each other, is essential for selective functionalization. researchgate.netgoogle.com
In this molecule, the Boc and Alloc groups exemplify an orthogonal protection scheme. thaiscience.info
Boc (tert-butyloxycarbonyl) group: This group protects the N-terminus of the Phenylalanine residue. The Boc group is acid-labile and is typically removed using acids such as trifluoroacetic acid (TFA). google.comresearchgate.net It is stable to the basic and palladium-catalyzed conditions used to remove the Fmoc (if used in SPPS) and Alloc groups, respectively. medchemexpress.com
Alloc (allyloxycarbonyl) group: This group protects the side-chain amino group of the Lysine residue. The Alloc group is stable to both acidic and basic conditions, providing orthogonality with the Boc and Fmoc groups. thaiscience.infomedchemexpress.com Its removal is achieved under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) or amine-borane complexes. rsc.orgbiotage.comuva.nl This selective deprotection allows for the specific functionalization of the lysine side chain if required, or its deprotection in the final stages of the synthesis.
This orthogonal strategy allows for the stepwise construction of the molecule, ensuring that reactions occur at the desired positions without unintended side reactions. researchgate.netgoogle.com
Analytical Approaches for Synthetic Intermediate Verification
Rigorous analytical characterization of intermediates at each synthetic step is crucial to ensure the final product's purity and structural integrity. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for monitoring the progress of reactions and assessing the purity of synthetic intermediates. researchgate.netchemrxiv.org By comparing the chromatograms of the starting materials and the reaction mixture, the consumption of reactants and the formation of the product can be tracked. peptide.comrsc.org Reversed-phase HPLC is commonly used to separate the more polar product from the less polar starting materials. nih.govrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass detection of mass spectrometry. mdpi.com LC-MS is used to confirm the molecular weight of the desired intermediate in the reaction mixture, providing strong evidence of its formation. acs.orgnih.gov Tandem mass spectrometry (MS/MS) can further be used to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions, which can help in sequencing the dipeptide and confirming the presence of protecting groups. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are vital for the unambiguous structural elucidation of synthetic intermediates. peptide.comuibk.ac.at NMR provides detailed information about the chemical environment of each atom in the molecule. For instance, the characteristic signals of the Boc and Alloc protecting groups, as well as the aromatic protons of Phenylalanine, PAB, and PNP, can be identified in the 1H NMR spectrum. chemicalbook.comnih.govub.edu 2D NMR techniques can further help in assigning the complex spectra and confirming the connectivity of the different molecular fragments. nih.gov
Mechanistic Elucidation of Boc Phe Alloc Lys Pab Pnp Cleavage and Subsequent Payload Release
Enzyme-Mediated Cleavage Mechanisms of the Peptide Linker Component
The dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), is the primary site for enzymatic attack within the Boc-Phe-(Alloc)Lys-PAB-PNP linker. This sequence is specifically designed to be a substrate for lysosomal proteases, which are abundant in the intracellular environment of cancer cells. google.comrsc.org
Investigation of Lysosomal Protease Specificity for Phe-Lys Linkage
The Phe-Lys dipeptide has been identified as a highly effective substrate for lysosomal proteases, particularly those belonging to the cathepsin family. google.comrsc.org The specificity of these enzymes is crucial for ensuring that the payload is released predominantly within the target cells, minimizing off-target toxicity.
Research has shown that the Phe-Lys sequence is recognized and cleaved by several lysosomal enzymes. cam.ac.uknih.gov While Cathepsin B is a primary enzyme responsible for this cleavage, studies using rat liver lysosomal extracts suggest that other proteases also contribute to the hydrolysis of this linker. cam.ac.uknih.gov The P2 position, occupied by Phenylalanine, and the P1 position, occupied by Lysine (B10760008), are key determinants of substrate recognition by these proteases. u-tokyo.ac.jpnih.gov The hydrophobic nature of Phenylalanine at P2 is favored for cleavage by Cathepsin B, while a hydrophilic and basic residue like Lysine at P1 also contributes to efficient hydrolysis. cam.ac.uku-tokyo.ac.jp
The specificity of different lysosomal proteases for various dipeptide sequences has been a subject of extensive research. For instance, while Z-Phe-Arg-AMC is cleaved by Cathepsins B, L, and V, other substrates show greater selectivity. acs.org This highlights the importance of the specific amino acid sequence in determining which proteases will be involved in the cleavage process. The Phe-Lys linkage provides a balance of susceptibility to multiple lysosomal proteases, ensuring robust cleavage within the lysosome. cam.ac.uknih.gov
Kinetic and Mechanistic Studies of Cathepsin-Dependent Hydrolysis
Kinetic studies have provided valuable insights into the rate and efficiency of Phe-Lys linker cleavage by cathepsins. The hydrolysis of the peptide bond is an acyl-transfer reaction initiated by a nucleophilic attack from the active site cysteine residue of the protease. hzdr.de
In comparative studies, the Phe-Lys-PABC-Doxorubicin model substrate demonstrated a significantly faster rate of doxorubicin (B1662922) release with purified Cathepsin B compared to the Val-Cit-PABC-Doxorubicin substrate. nih.govresearchgate.net Specifically, the half-life for doxorubicin release from the Phe-Lys linked conjugate by Cathepsin B at pH 5.3 and 37°C was found to be 3.0 hours. google.com However, when incubated in a rat liver lysosomal preparation, the release rates for both Phe-Lys and Val-Cit linkers were identical, suggesting the involvement of other enzymes in the cleavage of the Val-Cit linker that compensate for its slower cleavage by Cathepsin B alone. cam.ac.uknih.gov
The presence of a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), is essential for the rapid and complete release of the payload following enzymatic cleavage. rsc.orgnih.gov Without this spacer, the payload may remain attached to a fragment of the linker, potentially hindering its activity. rsc.org The table below summarizes the comparative cleavage kinetics of different dipeptide linkers.
| Dipeptide Linker | Cleaving Enzyme(s) | Relative Cleavage Rate (vs. Val-Cit with Cathepsin B) | Reference(s) |
| Phe-Lys | Cathepsin B, other lysosomal proteases | 30-fold faster with purified Cathepsin B | nih.govresearchgate.net |
| Val-Cit | Cathepsin B, L, S, F | Baseline | nih.govrsc.org |
| Val-Lys | Cathepsins | Cleavage observed | google.com |
| Phe-Arg | Cathepsin B, L | Known substrate, used as a starting point for investigations | rsc.orgcam.ac.uk |
Self-Immolative Cascade of the PAB Spacer Triggering Drug Liberation
Following the enzymatic cleavage of the Phe-Lys dipeptide, the p-aminobenzyl (PAB) spacer undergoes a spontaneous, self-immolative cascade reaction. nih.govotago.ac.nz This process is critical for the traceless release of the payload in its unmodified, active form.
The cleavage of the amide bond between the lysine residue and the PAB spacer unmasks a p-aminobenzyl amine. This initiates a 1,6-elimination reaction, which is a thermodynamically favorable electronic cascade. otago.ac.nz The lone pair of electrons on the newly formed aniline (B41778) nitrogen pushes into the aromatic ring, leading to the expulsion of the leaving group attached to the benzylic position. nih.govrsc.org In the case of this compound, the leaving group is the p-nitrophenoxycarbonyl (PNP) group, which is attached to the payload. This process results in the release of the payload, carbon dioxide, and an aza-quinone methide species. cam.ac.uk
The efficiency of this self-immolative process is dependent on the nucleofugacity of the leaving group. nih.govrsc.org The p-nitrophenolate is an excellent leaving group, ensuring that the cascade proceeds rapidly and to completion. This mechanism allows for the release of a wide variety of payloads, including those with amine, alcohol, or phenol (B47542) functional groups, often attached as carbamates or carbonates. rsc.orgacs.org
Structural Influence on Cleavage Kinetics and Substrate Selectivity
The kinetics of cleavage and the selectivity of the protease are significantly influenced by the structure of the entire linker-payload conjugate. The steric bulk of the payload can impact the ability of the enzyme to access the cleavage site. cam.ac.uk For bulky payloads like doxorubicin, a spacer unit between the dipeptide and the payload is often required to ensure efficient enzymatic activity. cam.ac.uku-tokyo.ac.jp
The nature of the amino acids at the P1 and P2 positions of the dipeptide is a primary determinant of substrate selectivity and cleavage rate. cam.ac.uku-tokyo.ac.jp Hydrophobic residues like Phenylalanine, Valine, and Alanine at the P2 position are known to facilitate cleavage by Cathepsin B while also contributing to plasma stability. cam.ac.uku-tokyo.ac.jp A hydrophilic and basic residue at the P1 position, such as Lysine or Arginine, generally increases the rate of hydrolysis. cam.ac.uk Citrulline is often used as a substitute for Arginine due to its similar electronic properties and easier synthesis, although it is less basic. cam.ac.uku-tokyo.ac.jp
Furthermore, modifications to the N-terminus of the dipeptide, such as the addition of a third amino acid (P3 position), can influence stability in plasma without negatively affecting cleavage by lysosomal cathepsins. cam.ac.uk For instance, the addition of hydrophilic or acidic residues at the P3 position has been shown to increase stability against certain plasma enzymes like carboxylesterase 1C (Ces1C) while in some cases even enhancing the rate of hydrolysis by Cathepsin B. cam.ac.uku-tokyo.ac.jp
The table below illustrates the influence of amino acid composition on linker properties.
| Position | Amino Acid Type | Influence on Cleavage/Stability | Example Residues | Reference(s) |
| P3 | Hydrophilic/Acidic | Increased plasma stability, can enhance Cathepsin B cleavage | Glu, Asp | cam.ac.uku-tokyo.ac.jp |
| P2 | Hydrophobic | Enables Cathepsin B cleavage, imparts plasma stability | Phe, Val, Ala | cam.ac.uku-tokyo.ac.jp |
| P1 | Hydrophilic/Basic | Increased hydrolysis rates | Lys, Arg, Cit | cam.ac.uku-tokyo.ac.jp |
Strategic Applications and Design Principles in Targeted Delivery Systems
Integration of Boc-Phe-(Alloc)Lys-PAB-PNP in Antibody-Drug Conjugate (ADC) Architectures
Optimized Conjugation Chemistry Utilizing the PNP Activated Ester for Antibody Functionalization
The functionalization of an antibody with a linker-payload complex is a pivotal step in ADC synthesis. The This compound linker utilizes a p-nitrophenyl (PNP) carbonate group, which is a type of activated ester. xcessbio.combroadpharm.com This group is highly reactive towards nucleophilic primary amino groups, such as the ε-amino group of lysine (B10760008) residues naturally present on the surface of most antibodies. lumiprobe.com
The conjugation reaction involves the acylation of these lysine residues, where the amine group attacks the carbonyl carbon of the PNP ester. This results in the formation of a stable carbamate (B1207046) bond, covalently attaching the linker to the antibody and releasing p-nitrophenol as a byproduct. broadpharm.comresearchgate.net The efficiency of this reaction is typically optimized by controlling the pH of the reaction buffer, with a slightly alkaline pH of 8.3-8.5 generally favoring the deprotonated state of the lysine amine, thereby enhancing its nucleophilicity and reaction rate. lumiprobe.com The PNP ester provides a balance of reactivity and stability, allowing for efficient conjugation under relatively mild conditions that preserve the integrity and function of the antibody. researchgate.net
Impact of Linker Stoichiometry on Drug-to-Antibody Ratio (DAR) in ADC Design
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, defining the average number of drug molecules conjugated to a single antibody. nih.govproteogenix.science This parameter significantly influences the ADC's efficacy, pharmacokinetics, and toxicity profile. nih.govlcms.cz A low DAR may result in insufficient potency, while an excessively high DAR can lead to aggregation, poor stability, and altered pharmacokinetic properties. proteogenix.sciencelcms.cz An ideal DAR is often considered to be between 2 and 4. proteogenix.science
Control over the DAR is primarily achieved by carefully managing the stoichiometry of the reactants during the conjugation process. By adjusting the molar ratio of the linker-drug construct (formed after the payload is attached to the This compound linker) to the antibody, the extent of conjugation can be modulated. Using a higher molar excess of the linker-drug will generally result in a higher average DAR. However, because conjugation to surface lysines is a stochastic process, the final product is a heterogeneous mixture of species with different DAR values (e.g., DAR0, DAR1, DAR2, etc.). chromatographyonline.com Therefore, controlling the stoichiometry is key to steering the distribution towards the desired average DAR.
Table 1: Illustrative Impact of Linker-Drug Stoichiometry on DAR Distribution This table presents a hypothetical example to illustrate the general trend of how the initial molar ratio of the linker-drug to the antibody can influence the resulting average DAR and the distribution of different ADC species. Actual results will vary based on specific antibodies, linkers, and reaction conditions.
| Molar Ratio (Linker-Drug : Antibody) | Resulting Average DAR (Hypothetical) | Predominant Species (Hypothetical) |
|---|---|---|
| 2:1 | ~1.5 | DAR0, DAR1, DAR2 |
| 5:1 | ~3.5 | DAR2, DAR3, DAR4 |
Methodologies for Evaluating ADC Stability and Targeted Payload Release Mechanisms
Ensuring an ADC is stable in systemic circulation while efficiently releasing its payload in the target cell is paramount. zymeworks.com Several methodologies are employed to evaluate these characteristics.
ADC Stability: Plasma stability is a key indicator of whether the linker will prematurely cleave, leading to off-target toxicity. admescope.com This is typically assessed by incubating the ADC in plasma from various species (including human) and monitoring the release of the free payload over time using techniques like liquid chromatography-mass spectrometry (LC-MS). zymeworks.comadmescope.com The structural integrity and aggregation of the ADC are often analyzed using size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC). proteogenix.science
Targeted Payload Release: The release mechanism for an ADC using a This compound derived linker is enzymatic cleavage of the Phe-Lys dipeptide. nih.gov This is designed to occur within the lysosome of the target cell, where proteases like Cathepsin B are abundant. nih.gov To evaluate this, in vitro assays are conducted using lysosomal preparations or specific enzymes. admescope.comwuxiapptec.com The ADC is incubated with these preparations, and the rate of payload release is quantified, confirming the intended release mechanism. admescope.com These studies help to understand the kinetics of drug release once the ADC has been internalized by the cancer cell. researchgate.net
Table 2: Methodologies for ADC Evaluation
| Evaluation Parameter | Methodology | Purpose | Analytical Technique(s) |
|---|---|---|---|
| ADC Stability | Plasma Incubation Assay | To measure premature payload release and ADC integrity in circulation. admescope.com | LC-MS, HIC, SEC |
| Payload Release | Lysosomal Enzyme Assay | To confirm enzyme-specific cleavage and quantify the rate of payload release in a simulated intracellular environment. admescope.comwuxiapptec.com | LC-MS, HPLC |
| DAR & Distribution | HIC / RP-HPLC / MS | To determine the average number of drugs per antibody and the heterogeneity of the ADC population. proteogenix.sciencechromatographyonline.comrapidnovor.com | UV/Vis, Mass Spectrometry |
Comparative Analysis with Diverse Cleavable Linker Technologies in ADC Development
The This compound linker represents a protease-sensitive technology. Its effectiveness can be understood by comparison with other major classes of cleavable linkers used in ADC development. nih.govnjbio.com
Disulfide-Based Cleavable Linkers
Disulfide linkers are designed to be cleaved under reducing conditions. They remain stable in the bloodstream, but upon internalization into the cell, they are rapidly cleaved by the high intracellular concentration of glutathione (B108866) (GSH), which is approximately 1000-fold higher than in the extracellular environment. This redox potential difference drives the selective release of the payload inside the target cell. creativebiolabs.net Unlike the Phe-Lys linker, which relies on the presence of specific enzymes, the disulfide linker's cleavage is dependent on the general reducing environment of the cytoplasm. nih.gov The release kinetics of disulfide linkers can be tuned by modifying the steric hindrance around the disulfide bond. njbio.com
pH-Sensitive Linkers
This class of linkers, most notably hydrazones, exploits the pH differential between the blood (pH 7.4) and the acidic compartments of the cell, such as endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8). nih.govnih.gov These linkers are stable at physiological pH but undergo hydrolysis under acidic conditions to release the conjugated drug. nih.gov The release mechanism is purely chemical, driven by the low pH environment encountered after ADC internalization. nih.gov This contrasts with the Phe-Lys linker's mechanism, which is biological and dependent on the enzymatic machinery of the cell. nih.gov While effective, some earlier pH-sensitive linkers showed limited plasma stability, leading to premature drug release. nih.gov
Table 3: Comparative Analysis of Cleavable Linker Technologies
| Linker Type | Cleavage Stimulus | Location of Cleavage | Release Mechanism | Key Advantage |
|---|---|---|---|---|
| Dipeptide (e.g., Phe-Lys) | Lysosomal Proteases (e.g., Cathepsin B) nih.gov | Lysosome | Enzymatic | High plasma stability due to enzyme specificity. nih.gov |
| Disulfide | High Glutathione (GSH) Concentration | Cytoplasm | Chemical (Redox) | Exploits the universal reducing environment of the cell. creativebiolabs.net |
| pH-Sensitive (e.g., Hydrazone) | Low pH nih.govnih.gov | Endosome / Lysosome | Chemical (Hydrolysis) | Independent of specific enzyme expression. nih.gov |
Beta-Glucuronide Linkers
Beta-glucuronide linkers are a class of enzymatically cleavable linkers that have gained prominence in the design of antibody-drug conjugates (ADCs) and other targeted therapies. creative-biolabs.comcreativebiolabs.net Their mechanism relies on the cleavage of a glycosidic bond by β-glucuronidase (GUSB), a lysosomal enzyme that is abundant within tumor cells and in the necrotic regions of tumors but has low activity in the systemic circulation. creative-biolabs.com This differential activity is key to their function, allowing an ADC to remain stable and intact in the bloodstream, thereby minimizing off-target toxicity. creative-biogene.com
Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. creative-biolabs.comcreativebiolabs.net Inside the lysosome, the high concentration of GUSB leads to the hydrolysis of the β-glucuronic acid moiety from the linker. This cleavage event often triggers a subsequent, spontaneous reaction through a self-immolative spacer, such as a p-aminobenzyl carbamate (PABC), which then releases the active cytotoxic drug. mdpi.com
While this compound is not a β-glucuronide linker, it shares the same fundamental principle of enzyme-specific cleavage. Instead of β-glucuronidase, it is designed for cleavage by proteases like cathepsin B, which are also overexpressed in the tumor microenvironment. creativebiolabs.netadcreview.com Both linker types leverage the unique enzymatic landscape of cancer cells to achieve targeted drug release, representing complementary strategies in the broader field of enzymatically cleavable linkers. creativebiolabs.netresearchgate.net
Comparisons to Non-Cleavable Linker Architectures
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of targeted therapies like ADCs, with significant implications for the conjugate's mechanism of action, efficacy, and toxicity profile. proteogenix.sciencebiochempeg.com
Cleavable Linkers , such as protease-sensitive (e.g., Val-Cit, Phe-Lys) and β-glucuronide linkers, are designed to release the payload in its original, unmodified state upon encountering a specific trigger in the tumor microenvironment or within the cancer cell. adcreview.combroadpharm.com A primary advantage of this approach is the potential for a "bystander effect." broadpharm.combinghamton.edu Once the payload is released, if it is sufficiently membrane-permeable, it can diffuse out of the targeted antigen-positive cell and kill adjacent antigen-negative tumor cells. binghamton.edubiochempeg.com This is particularly advantageous in treating solid tumors, which often exhibit heterogeneous antigen expression. biochempeg.com However, the inherent instability that allows for cleavage can also lead to premature drug release in the circulation, potentially causing off-target toxicities. nih.gov
Non-Cleavable Linkers , in contrast, form a stable covalent bond, typically a thioether, between the antibody and the drug. biochempeg.comnih.gov Payload release is not dependent on the cleavage of the linker itself. Instead, it occurs after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases. biochempeg.combinghamton.edu This process releases the drug with the linker and a residual amino acid still attached. nih.gov A fundamental requirement for this strategy is that this modified payload must retain its cytotoxic activity. nih.gov
The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which generally leads to a lower risk of systemic, off-target toxicity compared to cleavable linkers. proteogenix.sciencebiochempeg.com However, because the payload is released only after antibody degradation and is less likely to be membrane-permeable, non-cleavable ADCs typically lack a significant bystander effect. proteogenix.sciencebinghamton.edu This can limit their efficacy against tumors with mixed antigen expression. biochempeg.com
The following table summarizes key comparative aspects of these linker architectures:
| Feature | Cleavable Linkers (e.g., Val-Cit, β-Glucuronide) | Non-Cleavable Linkers (e.g., Thioether) |
|---|---|---|
| Release Mechanism | Enzymatic or chemical cleavage in the tumor environment/cell. broadpharm.com | Proteolytic degradation of the antibody in the lysosome. binghamton.edu |
| Payload Form | Released in its original, unmodified state. | Released as a conjugate with the linker and an amino acid. nih.gov |
| Plasma Stability | Generally lower; risk of premature payload release. nih.gov | Generally higher; minimal premature payload release. proteogenix.sciencebiochempeg.com |
| Bystander Effect | High potential, effective for heterogeneous tumors. binghamton.edubiochempeg.com | Limited to no effect, requires direct targeting of all cells. proteogenix.science |
| Off-Target Toxicity | Potentially higher due to premature release. nih.gov | Potentially lower due to higher stability. biochempeg.com |
| Representative ADC | Brentuximab Vedotin (Adcetris®) broadpharm.com | Ado-trastuzumab Emtansine (Kadcyla®) broadpharm.comnih.gov |
Broader Applications in Chemical Biology and Prodrug Design Beyond ADCs
The design principles embodied by the this compound linker extend far beyond the realm of ADCs. The strategic combination of an enzyme-cleavable motif, a self-immolative spacer, and protecting groups is a versatile platform technology used across chemical biology and in various prodrug strategies. rsc.orgnih.govotago.ac.nz
Prodrugs of Small Molecules: The core concept of masking a drug's activity until it reaches a specific physiological environment is the essence of prodrug design. mdpi.comnih.gov Linkers containing cathepsin B-cleavable sequences like Phe-Lys or Val-Cit have been used to create albumin-binding prodrugs. nih.govnih.gov For example, a drug can be attached to this linker, which also contains a maleimide (B117702) group that binds to the free cysteine-34 of circulating albumin. nih.gov This creates a macromolecular prodrug with an extended plasma half-life. Upon extravasation into tumor tissue, the Phe-Lys linker is cleaved by cathepsin B, triggering the self-immolation of the PAB spacer and releasing the active drug directly at the site of action. nih.gov
Targeted Release Systems: The self-immolative linker strategy is not limited to enzymatic triggers. Researchers have developed systems where the trigger is an external stimulus, such as light. rsc.org In these designs, a photolabile protecting group replaces the enzyme-cleavable sequence. Irradiation with light of a specific wavelength removes the protecting group, initiating the 1,6-elimination cascade of the PAB spacer and uncaging the active molecule. rsc.org This approach offers high spatiotemporal control over drug release and is a powerful tool for research in chemical biology to study cellular processes.
Signaling Molecule Delivery: The controlled release of biological signaling molecules is another important application. Self-immolative linkers have been adapted to deliver species like hydrogen sulfide (B99878) (H₂S) and carbonyl sulfide (COS) in response to specific triggers, such as reactive oxygen species (ROS) or specific enzymes. nih.govnih.gov This allows for the study of these transient signaling molecules by ensuring their generation at a specific time and location.
Dual-Acting and Bifunctional Prodrugs: The modular nature of these linkers allows for the creation of sophisticated bifunctional constructs. For instance, linkers have been designed to carry two different anticancer drugs simultaneously. nih.gov This allows for the ratiometric delivery of a combination therapy to the tumor site, which can be released by a single cleavage event. nih.gov
The PAB-PNP (p-nitrophenyl carbonate) moiety in the parent compound is a highly activated leaving group, making it a versatile chemical handle for conjugating amine- or hydroxyl-containing payloads via a carbamate or carbonate bond, respectively. broadpharm.comaxispharm.com The Boc and Alloc groups are orthogonal protecting groups, meaning one can be removed without affecting the other, which provides synthetic flexibility for constructing complex bioconjugates. This entire architecture represents a powerful toolkit for chemists to design molecules that can respond to specific biological cues, with applications ranging from targeted cancer therapy to fundamental biological research. nih.govmdpi.com
Advanced Research Methodologies and Bioanalytical Approaches in Linker Science
Spectroscopic and Chromatographic Techniques for Linker Characterization in Complex Matrices
Characterizing the linker, both as an individual entity and as part of a larger conjugate within complex biological environments, is critical for ensuring quality, stability, and performance. A combination of high-resolution chromatographic and spectroscopic methods is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool. Reversed-Phase HPLC (RP-HPLC) is frequently used to assess the purity of the Boc-Phe-(Alloc)Lys-PAB-PNP linker-payload intermediate and to monitor its conjugation to the antibody. Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC-HPLC) are indispensable for analyzing the resulting ADC, allowing for the determination of the drug-to-antibody ratio (DAR) and the detection of aggregation or fragmentation. creative-biolabs.com
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides definitive structural confirmation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques used to verify the precise molecular weight of the linker and its conjugates. creative-biolabs.com For detailed structural elucidation and metabolite identification in complex matrices, high-resolution mass spectrometry (HRMS) platforms like Orbitrap or Time-of-Flight (TOF) analyzers are essential. creative-biolabs.comaacrjournals.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique, primarily used during the synthesis and characterization of the initial linker building block to confirm its chemical structure and stereochemistry. bldpharm.com Ultraviolet-Visible (UV/VIS) spectroscopy is a simpler, yet effective method for quantifying the concentration of the linker, payload, and antibody components by measuring their distinct absorbance profiles. creative-biolabs.com
| Technique | Primary Application for this compound & Conjugates | Information Gained |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment of the linker-payload; DAR determination for ADCs. | Purity (%), identification of impurities, drug load distribution. |
| Size Exclusion Chromatography (SEC-HPLC) | Analysis of ADC aggregation and fragmentation. | Presence of high molecular weight species (aggregates) or fragments. creative-biolabs.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Structural confirmation; identification and quantification of metabolites. | Molecular weight verification, structural elucidation, metabolite profiles. aacrjournals.org |
| UV/VIS Spectroscopy | Quantification of antibody and payload concentration. | Average DAR calculation, concentration measurements. creative-biolabs.com |
In Vitro Biochemical and Cell-Based Assays for Linker Stability and Cleavage Assessment
The efficacy of an ADC built with a this compound-derived linker hinges on its stability in circulation and its susceptibility to cleavage within the target cell's lysosome. fujifilm.com A series of in vitro assays are designed to evaluate this critical balance.
Linker Stability: To assess stability, the ADC is incubated in plasma or serum (typically human and mouse) for an extended period. mdpi.com Samples are taken at various time points, and the amount of intact ADC versus prematurely released payload is quantified, usually by LC-MS or ELISA. An ideal linker exhibits high stability with minimal payload release in plasma, indicating it can reach the target tumor cell intact. aacrjournals.orgmdpi.com
Enzymatic Cleavage: The Phe-Lys dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells. mdpi.comgoogle.com To confirm this, the linker or ADC is incubated with purified cathepsin B under conditions mimicking the acidic environment of the lysosome (pH ~5.0-5.5). google.com The rate of cleavage is monitored by measuring the disappearance of the substrate or the appearance of the released payload over time. These experiments allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), which quantify the efficiency of the enzyme-linker interaction. mdpi.com
Cell-Based Assays: Ultimately, linker performance must be confirmed in a cellular context. Cancer cell lines that express the target antigen are treated with the ADC. The intracellular release of the payload can be tracked using advanced techniques like Förster Resonance Energy Transfer (FRET), where the linker is labeled with a FRET pair that separates upon cleavage, causing a measurable change in fluorescence. nih.gov The cytotoxic effect resulting from the released payload is then measured using cell viability assays to confirm that linker cleavage leads to the desired therapeutic outcome.
| Assay Type | Condition | Parameter Measured | Exemplary Finding for a Successful Linker |
|---|---|---|---|
| Plasma Stability | Incubation in human plasma at 37°C | ADC Half-Life (t₁/₂) | > 150 hours |
| Enzymatic Cleavage | Incubation with human cathepsin B, pH 5.5 | Cleavage Rate | Rapid and complete cleavage within hours. |
| Cell-Based Assay | Antigen-positive cancer cell line | Payload Release | Observed intracellularly following ADC internalization. nih.gov |
Computational Modeling and Rational Design Approaches for Linker Optimization
While experimental assays are the final arbiters of linker performance, computational modeling and rational design have become essential for accelerating the optimization process. These in silico methods provide deep molecular insights that guide the synthesis of improved linker variants. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior and conformational preferences of the Phe-Lys-PAB linker. mdpi.com By simulating the linker's movement over time in an aqueous environment, researchers can understand its flexibility, shape, and how it might interact with other molecules. This is crucial for optimizing linker length and composition to ensure proper presentation of the cleavage site to the enzyme while maintaining stability. nih.gov
Molecular Docking: To predict the efficiency of enzymatic cleavage, molecular docking simulations are performed. nih.gov These simulations model the interaction between the Phe-Lys dipeptide portion of the linker and the active site of cathepsin B. The results can predict the binding affinity and orientation of the linker within the enzyme's catalytic pocket, providing a rationale for its observed cleavage rate and guiding modifications to improve enzyme recognition. mdpi.com
Rational Design: The insights gained from computational modeling directly inform the rational design of next-generation linkers. acs.org For instance, if simulations suggest that excessive flexibility leads to premature degradation, chemists can introduce more rigid components into the linker structure. nih.gov Conversely, if docking studies show a suboptimal fit with cathepsin B, the amino acid sequence can be altered to enhance binding. This iterative cycle of computational prediction, chemical synthesis, and experimental validation allows for the fine-tuning of linker properties to achieve an optimal therapeutic window. precisepeg.comresearchgate.net
| Computational Method | Objective for Linker Design | Key Insight Provided |
|---|---|---|
| Molecular Dynamics (MD) | Assess linker flexibility, conformation, and stability. | Provides understanding of the linker's 3D shape and movement in solution. mdpi.com |
| Molecular Docking | Predict binding affinity and orientation with target proteases (e.g., cathepsin B). | Rationalizes cleavage efficiency and guides modifications for better enzyme recognition. nih.gov |
| Structure-Activity Relationship (SAR) | Correlate chemical modifications with changes in stability and activity. | Guides the rational design of new linkers with improved properties. mdpi.com |
Bioanalytical Methods for Quantifying Released Payloads and Linker Metabolites
Following administration of an ADC, it is crucial to understand its pharmacokinetic (PK) profile and metabolic fate. This requires highly sensitive and specific bioanalytical methods to quantify the intact ADC, the released payload, and any resulting linker metabolites in biological samples such as blood, plasma, or tissue homogenates. wuxiapptec.com
The gold-standard technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . creative-biolabs.comaacrjournals.org This method offers unparalleled sensitivity and specificity, allowing for the accurate quantification of multiple analytes simultaneously, even at very low concentrations.
The typical workflow involves:
Sample Preparation: Extraction of the analytes (payload, metabolites) from the complex biological matrix.
Chromatographic Separation: Injection of the extract into an HPLC system, which separates the payload from the various linker metabolites (e.g., Phe-Lys-PAB, Lys-PAB) and other endogenous components.
Mass Spectrometric Detection: The separated components are ionized and enter the mass spectrometer. In MS/MS, a specific parent ion for each analyte is selected, fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), ensures extremely high specificity.
In addition to LC-MS/MS, Ligand Binding Assays (LBAs) such as ELISA are often used to quantify the total antibody and/or the total conjugated antibody in circulation. creative-biolabs.com However, for quantifying the small molecule payload and its metabolites, which are the ultimate effectors and potential sources of off-target toxicity, LC-MS/MS remains the method of choice. creative-biolabs.comwuxiapptec.com
| Analyte to be Quantified | Primary Bioanalytical Method | Purpose of Measurement |
|---|---|---|
| Total Antibody | Ligand Binding Assay (LBA/ELISA) | To determine the overall clearance of the antibody component. creative-biolabs.com |
| Intact ADC | LBA or HIC-HPLC | To assess ADC stability and pharmacokinetics. |
| Free (Released) Payload | LC-MS/MS | To measure the concentration of the active cytotoxic agent in circulation (safety) and tissues (efficacy). creative-biolabs.com |
| Linker Metabolites (e.g., Phe-Lys-PAB) | LC-MS/MS | To understand the complete metabolic pathway and clearance of the linker. aacrjournals.org |
Future Directions and Emerging Research Paradigms in Linker Chemistry
Exploration of Novel Modifications to the Phe-Lys-PAB-PNP Scaffold for Enhanced Performance
The Phe-Lys dipeptide sequence within the Boc-Phe-(Alloc)Lys-PAB-PNP linker is designed for cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. nih.gov Research is actively exploring modifications to this core scaffold to enhance its performance. These investigations aim to fine-tune the linker's cleavage kinetics, stability, and solubility.
One area of exploration involves substituting the phenylalanine and lysine (B10760008) residues with other amino acids to modulate the linker's susceptibility to enzymatic cleavage. This can lead to linkers that are more or less rapidly cleaved, allowing for a tailored drug release profile based on the specific cancer type and its enzymatic machinery. Furthermore, modifications to the para-aminobenzyl (PAB) spacer are being investigated. The PAB group acts as a self-immolative unit, ensuring the efficient release of the unmodified payload after peptide cleavage. Alterations to its electronic properties or steric hindrance could influence the rate of this self-immolation process, providing another level of control over drug release.
| Modification Strategy | Potential Outcome | Research Focus |
| Amino Acid Substitution | Modulated cleavage kinetics | Tailoring drug release to specific tumor environments |
| PAB Spacer Alteration | Controlled self-immolation rate | Fine-tuning payload release post-cleavage |
| Hydrophilic Moiety Incorporation | Improved solubility and stability | Enhancing ADC pharmacokinetics and reducing aggregation |
Development of Orthogonal Cleavage Mechanisms for Advanced Multi-Payload Conjugates
The concept of delivering multiple therapeutic agents with different mechanisms of action to a cancer cell is a promising strategy to overcome drug resistance and enhance therapeutic efficacy. nih.gov This has led to the development of dual-drug ADCs, which require linkers with orthogonal cleavage mechanisms. researchgate.net Orthogonal cleavage refers to the ability to release different payloads under distinct physiological conditions.
The this compound linker, with its protease-sensitive bond, can be paired with another linker that responds to a different trigger, such as a change in pH or redox potential. For instance, a linker containing a disulfide bond, which is cleaved in the reducing environment of the cell, could be used alongside the Phe-Lys linker. nih.gov This would allow for the sequential or simultaneous release of two different drugs within the target cell.
The Alloc (allyloxycarbonyl) protecting group on the lysine residue of this compound also presents an opportunity for orthogonal chemistry. The Alloc group can be selectively removed using palladium catalysts, a method that is orthogonal to many other chemical transformations used in bioconjugation. This feature could be exploited in the synthesis of complex, multi-component drug delivery systems.
Integration with Emerging Bioconjugation Technologies and Click Chemistry Applications
The precise attachment of the linker-payload complex to the antibody is crucial for creating homogeneous ADCs with a defined drug-to-antibody ratio (DAR). Emerging bioconjugation technologies are moving away from the random conjugation to surface-exposed lysines or cysteines towards site-specific methods. The p-nitrophenyl (PNP) carbonate group of this compound is a reactive handle for conjugation to amine groups on the antibody. google.com
"Click chemistry," a set of biocompatible and highly efficient reactions, is increasingly being integrated into ADC development. precisepeg.com While the PNP group itself is not a "click" handle, the core Phe-Lys-PAB scaffold can be modified to incorporate functionalities that are. For example, an azide (B81097) or alkyne group could be introduced into the linker, allowing for its conjugation to an antibody that has been engineered to contain a complementary click chemistry partner, such as a DBCO (dibenzocyclooctyne) or an azide moiety. medchemexpress.com This approach enables the creation of precisely defined ADCs with controlled stoichiometry and enhanced therapeutic properties.
| Bioconjugation Technology | Application to Phe-Lys-PAB-PNP Scaffold | Advantage |
| Site-Specific Conjugation | Modification with enzymatic or chemical handles | Homogeneous ADCs with defined DAR |
| Click Chemistry | Incorporation of azide or alkyne groups | High efficiency and biocompatibility |
Potential Role in Targeted Therapies Beyond Oncology
While the primary application of this compound and similar linkers has been in oncology, the underlying principles of targeted drug delivery are applicable to other diseases. The key is to identify a disease-specific cell surface marker that can be targeted by a monoclonal antibody or other targeting ligand.
For example, in the treatment of autoimmune diseases, an antibody targeting overactive immune cells could be conjugated to an immunosuppressive agent via a Phe-Lys-PAB linker. Similarly, in infectious diseases, an antibody targeting a specific pathogen could deliver an antimicrobial agent directly to the site of infection. The cleavable nature of the Phe-Lys linker would ensure that the therapeutic agent is released in the desired cellular environment, minimizing off-target toxicity. The versatility of the targeting moiety allows for the adaptation of this technology to a wide range of therapeutic areas beyond cancer. nih.gov
Addressing Scalability and Synthetic Challenges for Biopharmaceutical Development
The transition from a laboratory-scale synthesis to large-scale manufacturing for clinical and commercial use presents significant challenges for complex molecules like this compound. issuu.com The multi-step synthesis of this linker involves the use of protecting groups (Boc and Alloc) and reactive intermediates, which requires careful optimization of reaction conditions to ensure high purity and yield.
Ensuring the scalability of the synthesis is crucial for the biopharmaceutical development of any ADC that utilizes this linker. google.com This involves developing robust and reproducible synthetic routes that are cost-effective and compliant with Good Manufacturing Practices (GMP). Challenges include the purification of intermediates and the final product, as well as ensuring the stability of the compound during storage and handling. xcessbio.com Addressing these synthetic and scalability challenges is an active area of research and process development within the pharmaceutical industry. issuu.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
